

quantitative comparison of Galactose-6-phosphate levels in healthy vs. diseased states

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<i>Compound of Interest</i>	
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A Comparative Analysis of Galactose-6-Phosphate Levels in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of galactose metabolism, with a focus on intermediates like **galactose-6-phosphate**, in healthy versus diseased states, primarily classic galactosemia. The information presented is intended to support research and development efforts in diagnostics and therapeutics for metabolic disorders.

Quantitative Comparison of Galactose Metabolites

Direct quantitative data for **galactose-6-phosphate** in human tissues is limited in publicly available literature. However, extensive data exists for its precursor, galactose-1-phosphate, which serves as a key biomarker for diagnosing and monitoring galactosemia. The accumulation of galactose-1-phosphate is a direct consequence of impaired flux through the Leloir pathway, which in turn affects the downstream formation of glucose-6-phosphate from galactose.

Metabolite	State	Tissue/Fluid	Concentration	Reference
Galactose-1-Phosphate	Healthy	Erythrocytes	< 1 mg/dL (< 0.04 mmol/L)	[1][2]
Erythrocytes	Nondetectable to 9.2 µmol/L (up to 2.4 mg/L of packed erythrocytes)			[2]
Classic Galactosemia (untreated newborn)	Erythrocytes		>10 mg/dL (may be as high as 120 mg/dL)	[1]
Classic Galactosemia (on diet)	Erythrocytes		≥1.0 mg/dL	[1]
Erythrocytes	10.9-45 mg/L of packed erythrocytes			[2]
Clinical Variant Galactosemia (untreated)	Erythrocytes		>10 mg/dL	[1]
Clinical Variant Galactosemia (on diet)	Erythrocytes		< 1.0 mg/dL	[1]
Galactose	Healthy (unrestricted diet)	Plasma	0.11 to 6.33 µmol/L (mean of 1.48 ± 0.32 µmol/L)	[3]
Healthy (lactose-free formula)	Plasma		0.12 to 1.25 µmol/L (mean of 0.52 ± 0.08 µmol/L)	[3]

Galactosemia (on diet, Q188R mutation)	Plasma	0.58 to 3.98 µmol/L (mean of 2.72 ± 0.70 µmol/L)	[3]
Galactosemia (on diet, other mutations)	Plasma	2.45 ± 0.75 µmol/L	[3]
Galactitol	Healthy	Plasma	Not detectable
Galactosemia (on diet)	Plasma	10.85 to 11.63 µmol/L	[3]
Healthy	Red Blood Cells	0.29-1.29 µM (mean of 0.73 ± 0.31 µM)	[4]
Galactosemia (on diet)	Red Blood Cells	3.54-8.81 µM (mean of 5.98 ± 1.2 µM)	[4]
Galactonate	Healthy	Red Blood Cells	0.69-3.84 µM (mean of 1.94 ± 0.96 µM)
Galactosemia (on diet)	Red Blood Cells	0.68-6.47 µM (mean of 4.16 ± 1.32 µM)	[4]

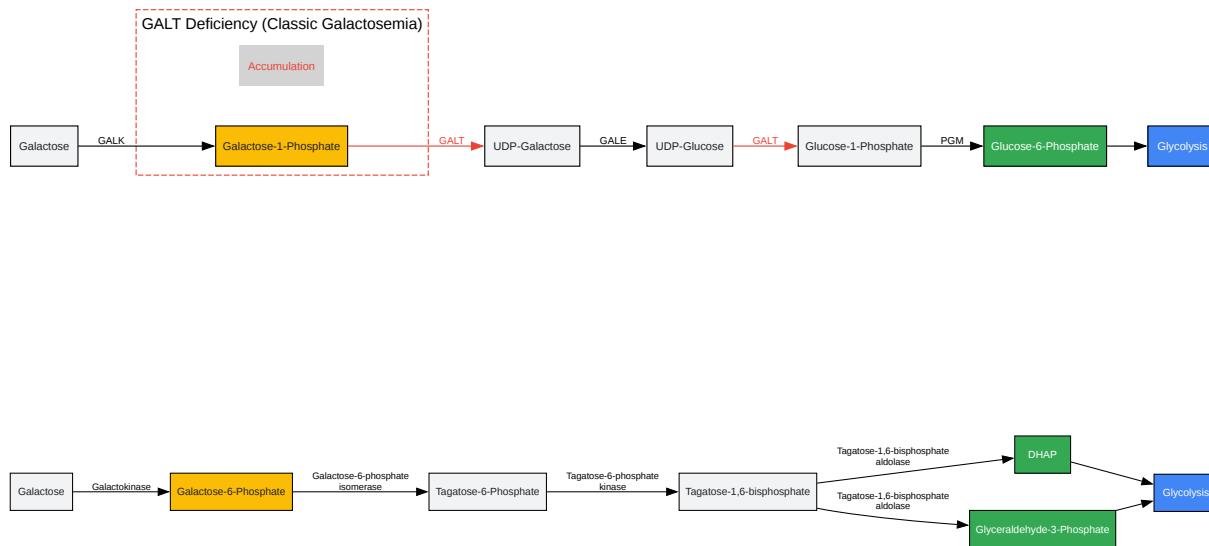
Metabolic Pathways Involving Galactose-6-Phosphate

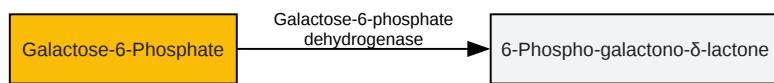
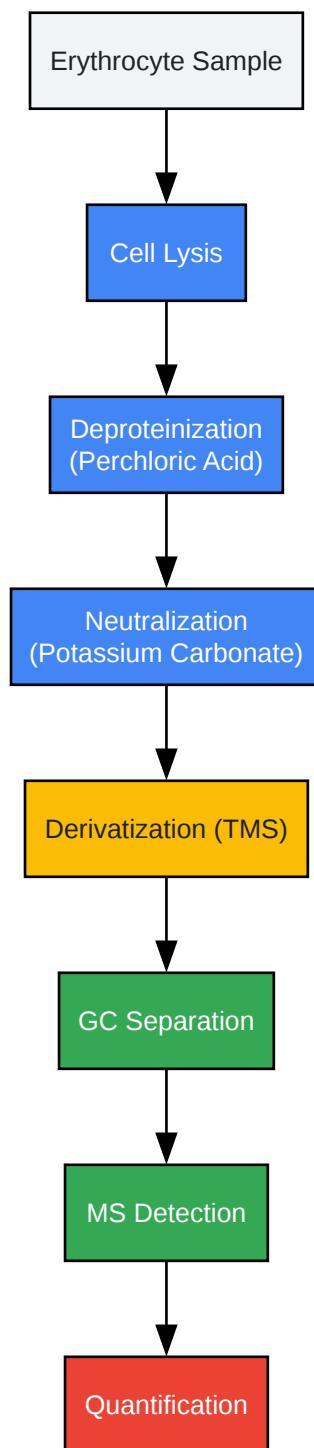
Galactose-6-phosphate is a key intermediate in two primary metabolic pathways for galactose utilization: the Leloir pathway and the Tagatose-6-phosphate pathway.

The Leloir Pathway

The Leloir pathway is the principal route for galactose metabolism in humans. A deficiency in the GALT enzyme, as seen in classic galactosemia, leads to the accumulation of galactose-1-

phosphate.[5][6] This buildup is the primary pathogenic event, leading to downstream metabolic disturbances and clinical symptoms.





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